1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Description
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chlorophenyl substituent at the N1 position and a formyl group at the C4 position of the pyrazole ring. Its molecular formula is C₁₀H₇ClN₂O, with a molecular weight of 212.63 g/mol . The compound is registered under CAS number 63874-99-7 and is commonly utilized as an intermediate in organic synthesis, particularly for developing bioactive molecules due to its reactive aldehyde group . Spectral data (IR, NMR) and synthetic protocols for this compound are well-documented, often involving Vilsmeier-Haack reactions or microwave-assisted methods .
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVRKCGPMBZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424347 | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63874-99-7 | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of Hydrazone Intermediate
- Starting from 4-chlorophenylhydrazine and a suitable ketone such as acetophenone , the hydrazone is formed by condensation in the presence of sodium acetate in anhydrous ethanol.
- This step yields 1-(4-chlorophenyl)-2-(1-phenylethylidene)hydrazine intermediates.
Cyclization to Pyrazole
- The hydrazone intermediate undergoes cyclization upon treatment with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at 80–85°C for several hours.
- This reaction forms the pyrazole ring and introduces the formyl group at the 4-position, yielding this compound.
Workup and Purification
- The reaction mixture is poured into ice-cold water, neutralized with sodium hydroxide, and the precipitated product is filtered, washed, dried, and recrystallized from ethanol.
- This method typically produces the target aldehyde as a white solid with good purity.
Research Findings
- This method has been reported to yield the aldehyde with melting points around 99–101 °C.
- The Vilsmeier-Haack reaction is highly effective for formylation of electron-rich pyrazole rings and is widely used due to its selectivity and efficiency.
Palladium-Catalyzed Cross-Coupling Approach
Preparation of Pyrazole Triflates
- Starting from 1-phenyl-1H-pyrazol-3-ol, triflation is performed using triflic anhydride to generate pyrazole triflates.
- These triflates serve as key intermediates for cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
- The triflate intermediate undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-chlorophenylboronic acid.
- Reaction conditions typically include Pd(PPh3)4 as catalyst, potassium phosphate as base, and 1,4-dioxane as solvent under reflux in an inert atmosphere.
- This step installs the 4-chlorophenyl substituent at the pyrazole ring.
Formylation
- Subsequent formylation at the 4-position of the pyrazole ring is achieved by the Vilsmeier-Haack reaction (POCl3/DMF).
- The final product is purified by flash chromatography.
Research Findings
- This method allows for the efficient construction of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes with good yields.
- Detailed NMR studies confirm the structure and substitution pattern of the products.
Comparative Data Table of Preparation Methods
| Step/Method | Hydrazone Cyclization + Vilsmeier-Haack | Pd-Catalyzed Cross-Coupling + Vilsmeier-Haack |
|---|---|---|
| Starting Materials | 4-Chlorophenylhydrazine, acetophenone | 1-Phenyl-1H-pyrazol-3-ol, 4-chlorophenylboronic acid |
| Key Reagents | Sodium acetate, DMF, POCl3 | Pd(PPh3)4, K3PO4, 1,4-dioxane, POCl3, DMF |
| Reaction Conditions | 80–85°C, 5 h | Reflux under argon, 12 h (cross-coupling); 70°C overnight (formylation) |
| Purification | Recrystallization from ethanol | Flash chromatography (SiO2, ethyl acetate/n-hexane) |
| Typical Yield | Moderate to good (60–80%) | Good (70–85%) |
| Advantages | Simpler setup, fewer steps | Greater functional group tolerance, modular synthesis |
| Limitations | Limited to accessible hydrazines and ketones | Requires palladium catalyst, more complex setup |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products:
Oxidation: 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Chlorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
The compound has been extensively studied for its potential anticancer properties. Various derivatives of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde have shown promising results in inhibiting tumor growth. For instance, a study demonstrated that Schiff bases derived from this compound exhibited significant cytotoxicity against different cancer cell lines, indicating its potential as a lead compound in cancer therapy .
2. Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound and its derivatives. A series of Schiff bases synthesized from this compound were evaluated for antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that some derivatives showed considerable inhibition zones, suggesting their effectiveness as antibacterial agents .
3. Neurological Applications
The compound's derivatives have also been investigated for their neuroprotective effects. Certain studies have focused on their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from this compound demonstrated selective inhibition of these enzymes, highlighting their potential in treating cognitive disorders .
Agricultural Chemistry
1. Insecticidal Properties
In agricultural research, this compound has been utilized in developing novel insecticides. Its unique chemical structure allows it to act effectively against various pests, contributing to improved crop yields and food security . The compound's efficacy as an insecticide is attributed to its ability to disrupt pest metabolism and reproduction.
Material Science Applications
1. Polymer Development
The unique properties of this compound make it an attractive candidate for material science applications, particularly in polymer synthesis. Researchers are exploring its use in creating polymers with specific thermal and mechanical properties, which can be beneficial in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various biological receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and physicochemical properties depending on substituents at the N1 and C3 positions. Below is a detailed comparison:
Structural and Functional Variations
Key Findings
Halogen Substitution: Chlorine at N1 (as in the parent compound) enhances antibacterial activity due to increased lipophilicity and membrane penetration . Fluorine at C3 further improves potency against Gram-negative bacteria (P. aeruginosa) .
Electron-Withdrawing Groups : Benzoyl or nitro substituents at N1 (e.g., 4d and 4e ) enhance antioxidant activity by stabilizing radical intermediates .
Heterocyclic Moieties : Thiophene at C3 ( ) introduces π-π stacking interactions with bacterial enzymes, improving binding affinity.
Methoxy groups increase metabolic stability but reduce antibacterial efficacy .
Physicochemical Properties
Biological Activity
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a chlorophenyl substituent and an aldehyde functional group. Its molecular formula is CHClNO, with a molar mass of approximately 196.62 g/mol. The structural characteristics enable it to participate in various biological interactions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting this compound may also possess notable antitumor capabilities. For instance, studies have shown related pyrazole derivatives to have IC values in the low micromolar range against leukemia and solid tumors, indicating a broad spectrum of efficacy .
Comparative Antitumor Efficacy
| Compound Name | IC (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | 49.85 | A549 |
| 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | TBD | Leukemia |
The antitumor activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. For example, it has been observed that related compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Neuropharmacological Activity
In addition to its antitumor properties, this compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with neurodegenerative diseases such as Alzheimer's .
Inhibitory Potency
| Enzyme | Compound | pIC |
|---|---|---|
| Acetylcholinesterase (AChE) | N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine | 4.2 |
| Monoamine Oxidase-B (MAO-B) | N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene) methanamine | 3.47 |
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound showed significant apoptosis induction in cancer cell lines such as A549 and MCF-7, with IC values indicating potent activity .
- Neuroprotective Effects : Compounds similar to this compound have been evaluated for their ability to inhibit AChE and MAO-B, suggesting potential use in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, and what factors influence the choice of method?
- Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction (using POCl₃ and DMF on pyrazole precursors) or Claisen-Schmidt condensation (between ketones and aldehydes). For example, substituted pyrazole-4-carbaldehydes are prepared via Vilsmeier-Haack reactions on acetophenone phenylhydrazones, yielding derivatives with varying substituents . Reaction conditions (e.g., temperature, solvent polarity) and substituent electronic effects significantly influence yields. For instance, electron-withdrawing groups like chloro enhance electrophilicity, improving formylation efficiency (e.g., 72% yield for 1-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Answer : Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1678–1683 cm⁻¹) and C=N bonds (~1596–1598 cm⁻¹) .
- NMR spectroscopy : NMR detects aldehyde protons (~9.95–9.98 ppm) and aromatic protons (7.4–8.1 ppm), while NMR confirms carbonyl carbons (~184 ppm) .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 298.0) validate molecular weight .
- Always cross-reference data with computational predictions (e.g., ChemDraw) and published spectra to resolve ambiguities.
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound derivatives, and what software tools are essential for data refinement?
- Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and packing arrangements. For example, triclinic crystals of 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde were analyzed with a Bruker SMART APEX CCD diffractometer, refined using SHELXL for structure solution and ORTEP-3 for visualization . Key parameters include R factors (<0.05 for high quality) and data-to-parameter ratios (>15:1).
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole-4-carbaldehyde derivatives in biological studies?
- Answer : SAR studies focus on substituent effects:
- Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial activity by increasing electrophilicity. For example, halogenated derivatives showed superior activity against P. aeruginosa compared to methyl/methoxy analogs .
- Hydrophobic substituents (e.g., 4-isopropylbenzyl) improve membrane penetration, as seen in analogs with MIC values lower than ampicillin .
- Use dose-response assays (e.g., MIC determination) and molecular docking to correlate structural features with bioactivity.
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) between different studies on pyrazole-4-carbaldehyde derivatives?
- Answer : Contradictions may arise from solvent effects, pH, or impurities. Strategies include:
- Repeating experiments under standardized conditions (e.g., DMSO-d₆ for NMR).
- Validating via complementary techniques (e.g., NMR or HSQC for ambiguous signals) .
- Cross-checking with computational simulations (e.g., Gaussian NMR prediction).
Q. What methodological considerations are critical when designing antimicrobial activity assays for this compound analogs?
- Answer :
- Controls : Include positive (e.g., ampicillin) and negative (solvent-only) controls.
- Standardized protocols : Follow CLSI guidelines for broth microdilution to determine MIC values .
- Statistical validation : Use triplicate experiments and ANOVA to assess significance (e.g., p < 0.05).
- Structural diversity : Test analogs with varied substituents (e.g., hydroxyl, amino) to identify pharmacophores.
Q. How can computational modeling (e.g., molecular docking) complement experimental studies in predicting the bioactivity of this compound derivatives?
- Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., bacterial enzymes or neurotransmitter receptors). For example, analogs with 4-hydroxyphenyl groups showed higher docking scores for antidepressant activity, aligning with experimental data .
- QSAR models : Corrogate electronic (Hammett σ) and steric parameters (logP) with bioactivity data to design optimized derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
